molecular formula C14H14O3S B080217 Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate CAS No. 13858-71-4

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Cat. No.: B080217
CAS No.: 13858-71-4
M. Wt: 262.33 g/mol
InChI Key: YUXBXDQIEMWBMS-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. Another approach involves the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide to form thiophene derivatives . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The compound’s methoxyphenyl group can enhance its binding affinity to these targets, leading to increased efficacy.

Comparison with Similar Compounds

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Biological Activity

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in critical disease pathways, particularly those related to cancer and neurodegenerative disorders. For instance, thiophene derivatives have demonstrated kinase inhibition, which is crucial for cell signaling and cancer progression.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness can be quantified using the half-maximal inhibitory concentration (IC50) values. Research indicates that the presence of the methoxy group enhances the compound's interaction with protein targets, potentially increasing its efficacy.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)20
HepG2 (Liver)18
PC-3 (Prostate)22

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring in determining the biological activity of thiophene derivatives. The methoxy group at the para position has been shown to significantly enhance antiproliferative activity compared to other substituents .

Key Findings:

  • Methoxy Substitution : Compounds with methoxy groups exhibit higher potency against cancer cell lines.
  • Positioning : The para position is optimal for substituents, as it allows for better interaction with biological targets.

Case Studies

  • Inhibition of Cholinesterases : In a study focusing on cholinesterase inhibitors, several thiophene derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound was found to have comparable inhibitory effects against these enzymes, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Activity : The compound has also been tested for antimicrobial properties against various bacterial strains. It showed promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXBXDQIEMWBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376966
Record name Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13858-71-4
Record name Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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